molecular formula C4H2F8S B14523830 1,1,3,3,3-Pentafluoro-2-(trifluoromethyl)propane-1-thiol CAS No. 62619-34-5

1,1,3,3,3-Pentafluoro-2-(trifluoromethyl)propane-1-thiol

Cat. No.: B14523830
CAS No.: 62619-34-5
M. Wt: 234.11 g/mol
InChI Key: CYHIGGPZYWIVOI-UHFFFAOYSA-N
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Description

1,1,3,3,3-Pentafluoro-2-(trifluoromethyl)propane-1-thiol is a fluorinated organic compound characterized by its unique structure, which includes multiple fluorine atoms and a thiol group

Preparation Methods

The synthesis of 1,1,3,3,3-Pentafluoro-2-(trifluoromethyl)propane-1-thiol typically involves the introduction of fluorine atoms into the molecular structure through various fluorination reactions. One common method is the reaction of a suitable precursor with elemental fluorine or a fluorinating agent under controlled conditions. Industrial production methods may involve the use of specialized equipment to handle the highly reactive and potentially hazardous fluorine gas.

Chemical Reactions Analysis

1,1,3,3,3-Pentafluoro-2-(trifluoromethyl)propane-1-thiol undergoes several types of chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced under specific conditions to yield various reduced forms.

    Substitution: Fluorine atoms can be substituted with other functional groups using appropriate reagents and conditions.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1,1,3,3,3-Pentafluoro-2-(trifluoromethyl)propane-1-thiol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: The compound’s unique properties make it useful in studying the effects of fluorination on biological systems.

    Industry: Used in the production of specialized materials with unique properties, such as high thermal stability and chemical resistance.

Mechanism of Action

The mechanism by which 1,1,3,3,3-Pentafluoro-2-(trifluoromethyl)propane-1-thiol exerts its effects involves interactions with molecular targets through its thiol group and fluorinated structure. The thiol group can form covalent bonds with various biomolecules, while the fluorine atoms can influence the compound’s reactivity and stability. These interactions can affect molecular pathways and biological processes.

Comparison with Similar Compounds

1,1,3,3,3-Pentafluoro-2-(trifluoromethyl)propane-1-thiol can be compared with other fluorinated thiols and related compounds:

    1,1,3,3,3-Pentafluoro-2-(trifluoromethyl)-1-propene: Similar in structure but lacks the thiol group.

    Perfluoroisobutene: Another fluorinated compound with different reactivity and applications.

    1,1,1,3,3,3-Hexafluoro-2-propanol: A fluorinated alcohol with distinct chemical properties.

The uniqueness of this compound lies in its combination of a highly fluorinated structure with a reactive thiol group, making it valuable for specific applications in research and industry.

Properties

CAS No.

62619-34-5

Molecular Formula

C4H2F8S

Molecular Weight

234.11 g/mol

IUPAC Name

1,1,3,3,3-pentafluoro-2-(trifluoromethyl)propane-1-thiol

InChI

InChI=1S/C4H2F8S/c5-2(6,7)1(3(8,9)10)4(11,12)13/h1,13H

InChI Key

CYHIGGPZYWIVOI-UHFFFAOYSA-N

Canonical SMILES

C(C(F)(F)F)(C(F)(F)F)C(F)(F)S

Origin of Product

United States

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